molecular formula C17H12ClF2NO3 B2399053 4-(4-Chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one CAS No. 326610-77-9

4-(4-Chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one

Cat. No. B2399053
CAS RN: 326610-77-9
M. Wt: 351.73
InChI Key: YLHNKMRTNKBUCY-UHFFFAOYSA-N
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Description

4-(4-Chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one is a useful research compound. Its molecular formula is C17H12ClF2NO3 and its molecular weight is 351.73. The purity is usually 95%.
BenchChem offers high-quality 4-(4-Chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Microwave Assisted Synthesis and Pharmacological Evaluation

Microwave-assisted synthesis techniques have facilitated the rapid and efficient production of azetidinone derivatives, showing promise in pharmacological applications due to their antibacterial and antifungal activities. This approach has been applied to synthesize nitrogen and sulfur-containing heterocyclic compounds, underscoring the method's utility in producing pharmacologically active azetidinones with potential therapeutic applications (Mistry & Desai, 2006).

Antimicrobial Activity of Azetidin-2-one Derivatives

Azetidin-2-one derivatives have been synthesized and characterized for their antimicrobial properties. These compounds, including some with a phenyl sulfonyl pyrazoline structure, have been evaluated for antibacterial and antifungal activities, suggesting their potential as antimicrobial agents (Shah et al., 2014).

Synthesis and Evaluation of Novel Benzothiazole Pyrimidine Derivatives

Research into benzothiazole pyrimidine derivatives has produced compounds with significant in vitro antibacterial and antifungal activities. These findings highlight the potential of such compounds in developing new antimicrobial agents, with some showing superior efficacy to standard drugs (Maddila et al., 2016).

Corrosion Inhibition for Oil-well Tubular Steel

Thiazole derivatives, including azetidinone-based compounds, have shown effectiveness as corrosion inhibitors for oil-well tubular steel in acidic environments. This application is crucial in the oil and gas industry, where material degradation can lead to significant operational challenges and safety concerns (Yadav et al., 2015).

Anti-Tubercular Scaffold Development

Ultrasound-assisted synthesis of azetidin-1-yl benzamides has been explored as a novel approach for developing anti-tubercular compounds. This research underscores the potential of azetidinone derivatives in treating tuberculosis, with some compounds exhibiting promising activity against Mycobacterium tuberculosis (Nimbalkar et al., 2018).

properties

IUPAC Name

4-(4-chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClF2NO3/c18-11-3-1-10(2-4-11)15-17(19,20)16(22)21(15)12-5-6-13-14(9-12)24-8-7-23-13/h1-6,9,15H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHNKMRTNKBUCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C(C(C3=O)(F)F)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Chlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3,3-difluoroazetidin-2-one

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